molecular formula C6H4BrN3O2 B1449782 3-bromo-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione CAS No. 57489-76-6

3-bromo-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione

Cat. No.: B1449782
CAS No.: 57489-76-6
M. Wt: 230.02 g/mol
InChI Key: VMFBHZDFMBNDLP-UHFFFAOYSA-N
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Description

3-bromo-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione is a heterocyclic compound that features a fused ring system consisting of pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Biochemical Analysis

Biochemical Properties

3-bromo-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with monoamine oxidase B, an enzyme involved in the catabolism of monoamine neurotransmitters . The interaction between this compound and monoamine oxidase B is characterized by the formation of a stable enzyme-inhibitor complex, leading to a decrease in enzyme activity. This inhibition is significant in the context of neurodegenerative disorders, where elevated levels of monoamine oxidase B are often observed .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. In cancer cell lines, this compound has demonstrated potent cytotoxic activity, leading to cell cycle arrest and apoptosis . The influence of this compound on cell signaling pathways includes the inhibition of cyclin-dependent kinases, which are critical regulators of cell cycle progression . Additionally, this compound has been shown to modulate gene expression, particularly genes involved in apoptosis and cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme. For instance, its interaction with monoamine oxidase B involves the formation of hydrogen bonds and hydrophobic interactions, stabilizing the inhibitor-enzyme complex . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been investigated to understand its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it may undergo metabolic degradation, leading to the formation of inactive metabolites . Long-term exposure to this compound has been associated with persistent inhibition of target enzymes and prolonged effects on cell signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits therapeutic effects, such as the inhibition of tumor growth and reduction of neurodegenerative symptoms . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . The threshold for these adverse effects is dose-dependent, and careful dosage optimization is required to maximize therapeutic benefits while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites . The metabolic flux of this compound can influence its biological activity, as some metabolites may retain or even enhance the parent compound’s pharmacological properties .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can cross cell membranes via passive diffusion and active transport mechanisms . Once inside the cell, it can accumulate in specific organelles, such as the mitochondria and nucleus, where it exerts its biological effects . The distribution of this compound is influenced by its physicochemical properties, including its lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been shown to localize predominantly in the mitochondria and nucleus . In the mitochondria, it can interact with mitochondrial enzymes and proteins, affecting cellular respiration and energy production . In the nucleus, this compound can modulate gene expression by binding to DNA and transcription factors . Post-translational modifications, such as phosphorylation and acetylation, may also influence its subcellular localization and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione typically involves the use of transition metal-catalyzed cross-coupling reactions. One efficient method is the Suzuki–Miyaura cross-coupling reaction, which involves the reaction of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with aryl or heteroaryl boronic acids. This reaction is catalyzed by a tandem catalyst system, such as XPhosPdG2/XPhos, to avoid debromination . The reaction conditions are optimized to achieve high yields and selectivity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale synthesis would likely involve similar cross-coupling reactions with careful control of reaction parameters to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-bromo-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various arylated derivatives of this compound, which can exhibit different biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione is unique due to its specific substitution pattern and the presence of a bromine atom, which allows for further functionalization through cross-coupling reactions. This versatility makes it a valuable scaffold in drug discovery and development .

Properties

IUPAC Name

3-bromo-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O2/c7-3-2-8-10-5(12)1-4(11)9-6(3)10/h2H,1H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFBHZDFMBNDLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=NN2C1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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